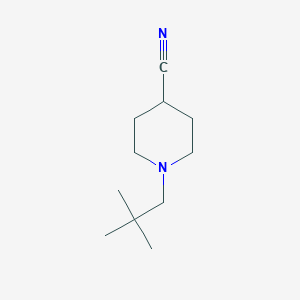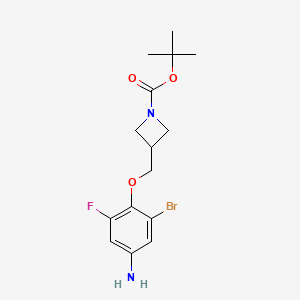
4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブロモ-3-((4-(2,2,2-トリフルオロエチル)ピペラジン-1-イル)メチル)フェノールは、ブロム原子、トリフルオロエチル基、およびフェノール基に結合したピペラジン環を特徴とする合成有機化合物です。
2. 製法
合成経路と反応条件
4-ブロモ-3-((4-(2,2,2-トリフルオロエチル)ピペラジン-1-イル)メチル)フェノールの合成は、通常、複数のステップを伴います。
アルキル化: トリフルオロエチル基をピペラジン環に結合させること。
カップリング: 最後のステップでは、特定の条件下で、ブロム化フェノールをアルキル化されたピペラジンとカップリングさせます。
工業的生産方法
この化合物の工業的生産方法は、大規模なブロム化反応とアルキル化反応を伴い、その後、再結晶またはクロマトグラフィーなどの精製工程を経て、高純度の目的物を得ます。
3. 化学反応の分析
反応の種類
4-ブロモ-3-((4-(2,2,2-トリフルオロエチル)ピペラジン-1-イル)メチル)フェノールは、次のような様々な化学反応を起こす可能性があります。
酸化: フェノール基は、キノンを形成するように酸化される可能性があります。
還元: ブロム原子は、水素原子に還元される可能性があります。
置換: ブロム原子は、求核置換反応によって他の官能基と置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) やパラジウム触媒 (Pd/C) を用いた水素ガス (H2) などの還元剤を使用できます。
置換: アジ化ナトリウム (NaN3) やチオール (RSH) などの求核剤を置換反応に使用できます。
主な生成物
酸化: キノンおよびその他の酸化された誘導体。
還元: 脱ブロム化フェノール誘導体。
置換: 使用した求核剤に応じて、様々な置換されたフェノール誘導体。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol typically involves multiple steps:
Alkylation: The attachment of the trifluoroethyl group to the piperazine ring.
Coupling: The final step involves coupling the brominated phenol with the alkylated piperazine under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and alkylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学的研究の応用
4-ブロモ-3-((4-(2,2,2-トリフルオロエチル)ピペラジン-1-イル)メチル)フェノールは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
医学: 抗菌活性や抗癌活性など、その潜在的な治療効果について研究されています。
工業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されます。
作用機序
4-ブロモ-3-((4-(2,2,2-トリフルオロエチル)ピペラジン-1-イル)メチル)フェノールの作用機序には、特定の分子標的との相互作用が含まれます。
分子標的: フェノールまたはピペラジン部分に結合できる酵素や受容体。
関与する経路: この化合物は、受容体に結合したり、酵素活性を阻害したりすることによって、シグナル伝達経路を調節し、様々な生物学的効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
4-ブロモ-3-メチル-1-(2,2,2-トリフルオロエチル)ピラゾール: ピペラジン環の代わりにピラゾール環を持つ類似の構造。
2-ブロモ-4-(トリフルオロメチル)ピリジン: ピリジン環にトリフルオロメチル基とブロム原子を含む。
独自性
4-ブロモ-3-((4-(2,2,2-トリフルオロエチル)ピペラジン-1-イル)メチル)フェノールは、ピペラジン環とトリフルオロエチル基の両方が存在するため、他の類似の化合物に比べて、独特の化学的および生物学的特性を付与することができます。
この記事では、4-ブロモ-3-((4-(2,2,2-トリフルオロエチル)ピペラジン-1-イル)メチル)フェノールについて、その合成、反応、応用、作用機序、および類似の化合物との比較を含め、包括的に概説しています。
類似化合物との比較
Similar Compounds
4-Bromo-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole: Similar structure with a pyrazole ring instead of a piperazine ring.
2-Bromo-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group and a bromine atom on a pyridine ring.
Uniqueness
4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol is unique due to the presence of both a piperazine ring and a trifluoroethyl group, which can confer distinct chemical and biological properties compared to other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H16BrF3N2O |
|---|---|
分子量 |
353.18 g/mol |
IUPAC名 |
4-bromo-3-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C13H16BrF3N2O/c14-12-2-1-11(20)7-10(12)8-18-3-5-19(6-4-18)9-13(15,16)17/h1-2,7,20H,3-6,8-9H2 |
InChIキー |
XZMLGZASPXBAEB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)O)Br)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


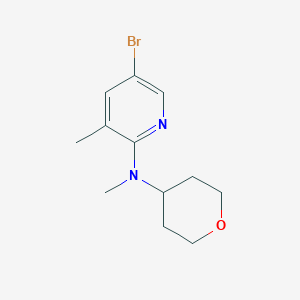
![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)
![[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)
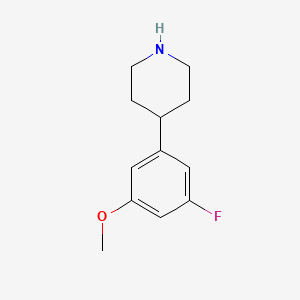
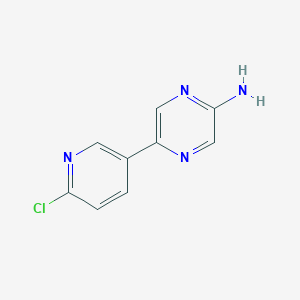
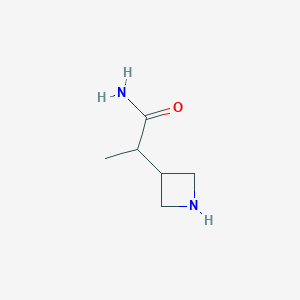



![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)
